molecular formula C10H8Cl2O2S B8536479 6,7-Dichloro-thiochroman-4-carboxylic acid

6,7-Dichloro-thiochroman-4-carboxylic acid

Cat. No. B8536479
M. Wt: 263.14 g/mol
InChI Key: UPLSQALLBFGVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210663

Procedure details

Following the procedure of Example 2, 6,7-dichloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran (7.5 g.) and stannous chloride dihydride (30 g.) were reacted in glacial acetic acid (30 ml.) and concentrated hydrochloric acid (30 ml.) to form 6,7-dichloro-3,4-dihydro-2H-1-benzothiopyran-4-carboxylic acid.
Name
6,7-dichloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydride
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:19])=[CH:4][C:5]2[S:10][CH2:9][CH2:8]C(C#N)(O[Si](C)(C)C)[C:6]=2[CH:18]=1.[C:20]([OH:23])(=[O:22])[CH3:21]>>[ClH:1].[Cl:1][C:2]1[C:3]([Cl:19])=[CH:4][C:5]2[S:10][CH2:9][CH2:8][CH:21]([C:20]([OH:23])=[O:22])[C:6]=2[CH:18]=1

Inputs

Step One
Name
6,7-dichloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzothiopyran
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CCS2)(O[Si](C)(C)C)C#N)C1)Cl
Step Two
Name
stannous chloride dihydride
Quantity
30 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 30 mL
Name
Type
product
Smiles
ClC=1C(=CC2=C(C(CCS2)C(=O)O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.